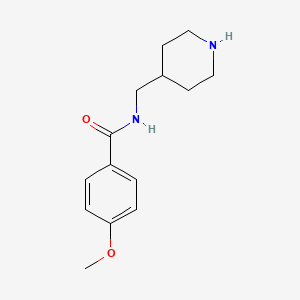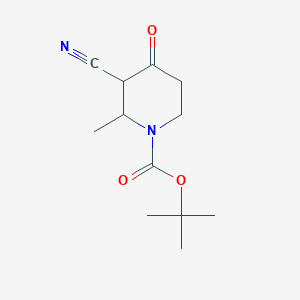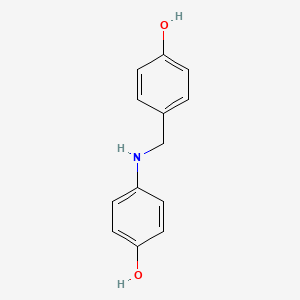
1,1,2,2-Tetrakis(4-(pyrimidin-5-yl)phenyl)ethene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,2-Tetrakis(4-(pyrimidin-5-yl)phenyl)ethene is an organic compound with the molecular formula C42H28N8 and a molecular weight of 644.74 g/mol . This compound is known for its unique structural properties, which make it a valuable component in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,2,2-Tetrakis(4-(pyrimidin-5-yl)phenyl)ethene typically involves the reaction of 4-(pyrimidin-5-yl)benzaldehyde with a suitable reagent under controlled conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, like dimethylformamide, at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions: 1,1,2,2-Tetrakis(4-(pyrimidin-5-yl)phenyl)ethene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in carbon tetrachloride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
1,1,2,2-Tetrakis(4-(pyrimidin-5-yl)phenyl)ethene has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 1,1,2,2-Tetrakis(4-(pyrimidin-5-yl)phenyl)ethene involves its interaction with specific molecular targets and pathways. For example, in coordination chemistry, it acts as a ligand that binds to metal ions, forming stable complexes. These complexes can exhibit unique properties, such as enhanced fluorescence or catalytic activity .
Comparación Con Compuestos Similares
1,1,2,2-Tetrakis(4-(pyridin-4-yl)phenyl)ethene: Similar in structure but with pyridine rings instead of pyrimidine.
1,1,2,2-Tetrakis(4-(imidazole-1-yl)phenyl)ethene: Contains imidazole rings, leading to different chemical properties.
Uniqueness: 1,1,2,2-Tetrakis(4-(pyrimidin-5-yl)phenyl)ethene is unique due to its pyrimidine rings, which confer specific electronic and steric properties. These properties make it particularly suitable for applications in MOFs and COFs, where precise control over the framework’s structure and functionality is essential .
Propiedades
Fórmula molecular |
C42H28N8 |
|---|---|
Peso molecular |
644.7 g/mol |
Nombre IUPAC |
5-[4-[1,2,2-tris(4-pyrimidin-5-ylphenyl)ethenyl]phenyl]pyrimidine |
InChI |
InChI=1S/C42H28N8/c1-9-33(10-2-29(1)37-17-43-25-44-18-37)41(34-11-3-30(4-12-34)38-19-45-26-46-20-38)42(35-13-5-31(6-14-35)39-21-47-27-48-22-39)36-15-7-32(8-16-36)40-23-49-28-50-24-40/h1-28H |
Clave InChI |
UFULOEDWYAJGMN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CN=CN=C2)C(=C(C3=CC=C(C=C3)C4=CN=CN=C4)C5=CC=C(C=C5)C6=CN=CN=C6)C7=CC=C(C=C7)C8=CN=CN=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[(4-phenylbutan-2-yl)amino]ethyl}benzamide](/img/structure/B12497533.png)

![Methyl 5-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12497540.png)

![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B12497563.png)
![Methyl 5-({3-[(2-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12497575.png)
![4-[2-(4-Chlorophenyl)-2-oxoethyl]-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12497581.png)
![4-tert-butyl-2-[2-(diphenylphosphanyl)phenyl]-5,5-diphenyl-4H-1,3-oxazole](/img/structure/B12497582.png)

![N-(1,3-benzodioxol-5-yl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B12497595.png)



